![molecular formula C38H45N5O5 B1235965 Scutianine F CAS No. 64309-19-9](/img/structure/B1235965.png)
Scutianine F
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Overview
Description
Scutianine F is a cyclic peptide.
Scientific Research Applications
Antimicrobial Activity
Scutianine F, a cyclopeptide alkaloid, has been identified in studies focusing on the antimicrobial properties of compounds extracted from plants like Scutia buxifolia. Research has shown that these compounds, including Scutianine F, exhibit activity against various bacteria and yeasts, suggesting their potential use in antimicrobial applications (Morel et al., 2005).
Structure and Chemical Composition
Scutianine F's structure has been extensively studied, contributing to the understanding of its chemical properties and potential applications. Detailed structural analysis through spectroscopic techniques has provided insights into its composition and has paved the way for further exploration in various scientific applications (Maldaner et al., 2011).
Analgesic Potential
In the realm of pain management, some cyclopeptide alkaloids, including Scutianine F, have been explored for their potential analgesic effects. Studies have investigated these compounds in models of acute and chronic pain, highlighting their relevance in the development of new pain-relieving agents (Trevisan et al., 2009).
Antioxidant Activities
Scutianine F has also been implicated in studies investigating the antioxidant activities of various plant-derived compounds. Its potential role in preventing diseases caused by free radicals makes it a candidate for exploration in the field of natural antioxidant agents (Boligon et al., 2009).
properties
CAS RN |
64309-19-9 |
---|---|
Molecular Formula |
C38H45N5O5 |
Molecular Weight |
651.8 g/mol |
IUPAC Name |
(2S)-N-[(3S,4S,7S,10Z)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H45N5O5/c1-25(2)34-33(42-36(45)32-15-10-22-43(32)38(47)31(39-3)24-28-13-8-5-9-14-28)37(46)41-30(23-27-11-6-4-7-12-27)35(44)40-21-20-26-16-18-29(48-34)19-17-26/h4-9,11-14,16-21,25,30-34,39H,10,15,22-24H2,1-3H3,(H,40,44)(H,41,46)(H,42,45)/b21-20-/t30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
OKWFLKIFQAURIN-RQXRXZBQSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](C(=O)N[C@H](C(=O)N/C=C\C2=CC=C(O1)C=C2)CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC |
SMILES |
CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC |
Canonical SMILES |
CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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